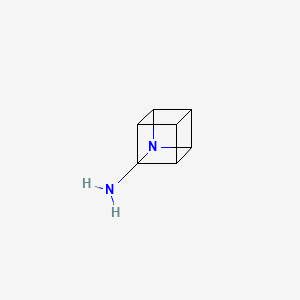

2-Aminoazacubane

描述

2-Aminobenzimidazole (C₇H₇N₃, molecular weight 133.15 g/mol) is a benzo-fused heterocyclic compound featuring two nitrogen atoms, with an amino group substituted at position 2 of the benzimidazole core . It exists as white shiny plates with a melting point of 220–222°C and is readily synthesized in laboratory settings . Its derivatives exhibit broad biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making it a critical scaffold in drug discovery .

属性

CAS 编号 |

138580-11-7 |

|---|---|

分子式 |

C7H8N2 |

分子量 |

120.155 |

InChI |

InChI=1S/C7H8N2/c8-7-3-1-2-5(3)9(7)6(2)4(1)7/h1-6H,8H2 |

InChI 键 |

QPCVWARKRQCMNT-UHFFFAOYSA-N |

SMILES |

C12C3C4C1C5(C2C3N45)N |

同义词 |

1-Azapentacyclo[4.2.0.02,5.03,8.04,7]octan-2-amine(9CI) |

产品来源 |

United States |

相似化合物的比较

Key Differences :

- 2-Aminobenzothiazole incorporates a sulfur atom in the thiazole ring, enhancing its lipophilicity and enabling distinct electronic interactions compared to the nitrogen-rich 2-aminobenzimidazole .

- 2-Aminobenzamide features a carboxamide group, increasing polarity and hydrogen-bonding capacity, which influences its solubility and biochemical interactions .

Anticancer Activity

- 2-Aminobenzimidazole: Derivatives inhibit cancer cell proliferation by targeting tubulin polymerization and topoisomerase enzymes. For example, Azam et al. (2015) reported IC₅₀ values in the micromolar range against breast and colon cancer cell lines .

- 2-Aminobenzothiazole: Screened in the NCI 60-cell line panel, select derivatives showed potent activity (e.g., IC₅₀ < 1 µM) by inhibiting kinases and apoptosis pathways .

- 2-Aminobenzamide: Primarily explored for non-oncological applications, though some derivatives exhibit histone deacetylase (HDAC) inhibitory activity .

Antimicrobial Activity

- 2-Aminobenzimidazole: Novel derivatives demonstrated MIC values of 2–8 µg/mL against Gram-positive bacteria, attributed to membrane disruption .

- 2-Amino-N-hydroxybenzamide: Synthesized analogs showed broad-spectrum activity against E. coli and S. aureus (MIC = 4–16 µg/mL) by chelating essential metal ions .

Research Findings and Trends

2-Aminobenzimidazole in Drug Discovery: Over 50% of recently patented anticancer agents (2020–2025) incorporate 2-aminobenzimidazole derivatives, emphasizing its scaffold versatility .

2-Aminobenzothiazole in Oncology: NCI screening data (2023) identified three derivatives advancing to preclinical trials for pancreatic cancer .

2-Aminobenzamide in Glycoscience: Used in glycan analysis tools (e.g., GlycoBase), aiding biomarker discovery for diseases like cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。